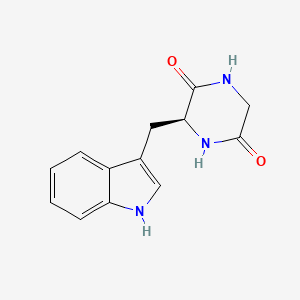

Cyclo(glycyltryptophyl)

説明

Cyclo(glycyltryptophyl), also known as cyclo(Gly-Trp), is a cyclic dipeptide. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are derived from the cyclization of a dipeptide, i.e., a peptide made by two amino acids . They are the smallest cyclic peptides and are widely present in nature, displaying a variety of biological and pharmacological activities .

Synthesis Analysis

The synthesis of cyclo(glycyltryptophyl) was reported by a research group in 2011 . They found that only a very small group of amino acids (glycine, alanine, proline, and its derivatives) could be naturally chosen as .Molecular Structure Analysis

The electronic energy levels of cyclo(glycyltryptophyl) have been investigated with a joint experimental and theoretical approach . Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .Chemical Reactions Analysis

The electronic energy levels of cyclo(glycyltryptophyl) have been investigated with a joint experimental and theoretical approach . Theoretically, low-energy conformers are obtained through an automated conformer–rotamer ensemble sampling scheme based on tight-binding simulations .科学的研究の応用

Ionophore Properties and Metal Ion Binding

- Cyclo(glycyltryptophyl) and similar cyclic peptides like cyclo(-L-Pro-Gly-)(3) have been studied for their ionophore properties, particularly how they undergo conformational changes upon binding metal ions. Research has shown that these peptides can effectively bind and release metal ions like calcium and magnesium, indicating potential applications in biotechnology and materials science where metal ion binding is crucial (Kartha, Varughese, & Aimoto, 1982).

Antimicrobial and Antitumor Activity

- Cyclic peptides including those similar to cyclo(glycyltryptophyl) have displayed significant antimicrobial and antitumor activities. For instance, cyclic peptides isolated from Ruegeria bacteria have shown moderate antimicrobial activity against Bacillus subtilis. Such findings suggest that cyclo(glycyltryptophyl) could potentially be effective in fighting infections and possibly in cancer therapy (Mitova, Popov, & de Rosa, 2004).

Enzyme Modeling and Biological Activity

- Cyclic peptides including cyclo(glycyltryptophyl) have been used to model the function of enzymes. Studies like the synthesis of cyclo(His–Glu–Cys-D-Phe–Gly)2 for an esterase model demonstrate the utility of these peptides in understanding enzymatic mechanisms. Such studies pave the way for the development of novel enzyme mimetics and therapeutic agents (Nakajima & Okawa, 1973).

Neuroprotective and CNS Penetration

- Cyclo(glycyltryptophyl) and related cyclic peptides have shown promising results in terms of penetration through the blood-CNS barrier and neuroprotective effects. For example, cyclo(Leu-Gly) derived from oxytocin has been observed to penetrate the central nervous system and resist enzymatic degradation, hinting at potential applications in neuropharmacology (Hoffman, Walter, & Bulat, 1977).

Structural and Conformational Studies

- The structural and conformational studies of cyclic peptides like cyclo(glycyltryptophyl) contribute to the understanding of peptide behavior in various solvents and conditions. This knowledge is crucial in designing peptides with specific characteristics for pharmaceutical and biotechnological applications (Deber, Blout, 1974).

Plant Defense Mechanisms

- Research on cyclotides from plants, which are structurally similar to cyclo(glycyltryptophyl), reveals their role in plant defense against pathogens and pests. This insight can be applied to agricultural biotechnology for developing disease-resistant crops (Slazak et al., 2018).

Nitric Oxide Production Inhibition

- Cyclo(glycyltryptophyl) has been identified as an inhibitor of nitric oxide production, an important aspect in inflammation and cellular signaling. This characteristic opens avenues for research in immunology and inflammation (Noh et al., 2007).

将来の方向性

Cyclic dipeptides, including cyclo(glycyltryptophyl), have received attention both in drug discovery and as possible building blocks for nanodevices . They may therefore have a role in the synthesis of the first biomolecules on Earth, and in the emerging of the so-called “homochirality of life”, i.e., the fact that naturally occurring proteins are composed of L-amino acids .

特性

IUPAC Name |

(3S)-3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14H,5,7H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZEERDQXQTLJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(glycyltryptophyl) | |

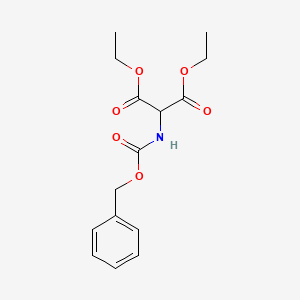

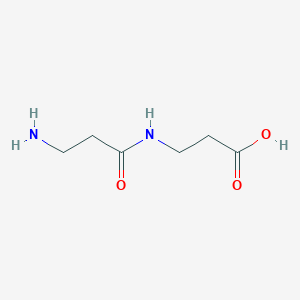

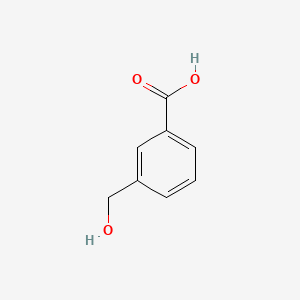

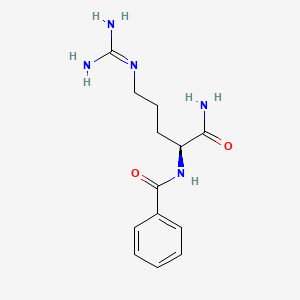

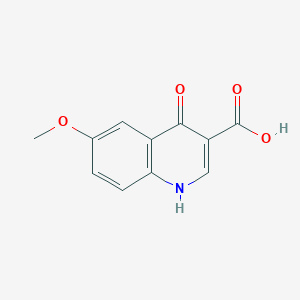

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

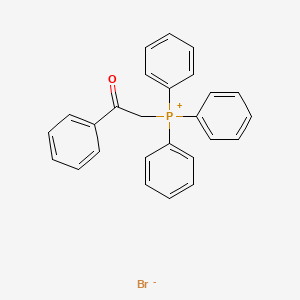

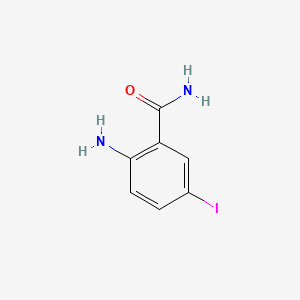

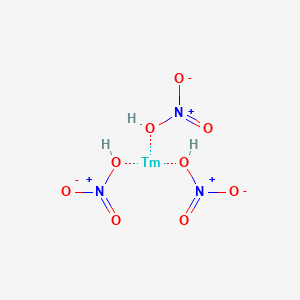

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)